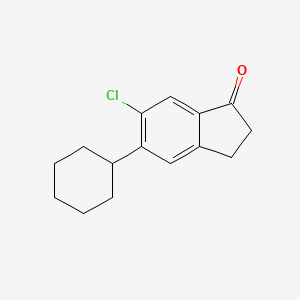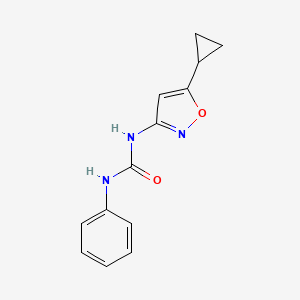
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N'-phenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea: is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a cyclopropyl group attached to an oxazole ring, which is further connected to a phenylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea typically involves the reaction of 5-cyclopropyl-1,2-oxazole-3-carboxylic acid with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the urea linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions: N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the oxazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Halogenating agents, nucleophiles, polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of oxazole derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted phenylurea or oxazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is investigated for its potential as an enzyme inhibitor. It may interact with specific enzymes, affecting their activity and providing insights into enzyme function and regulation.
Medicine: The compound is explored for its potential therapeutic applications. It may exhibit pharmacological properties such as anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry: In the industrial sector, N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea is used in the development of advanced materials. It can be incorporated into polymers or coatings to enhance their properties, such as durability and resistance to environmental factors.
Wirkmechanismus
The mechanism of action of N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and affecting the biochemical pathways in which the enzyme is involved. The specific molecular targets and pathways depend on the biological context and the intended application of the compound.
Vergleich Mit ähnlichen Verbindungen
- N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-methylurea
- N-(5-Cyclopropyl-1,2-oxazol-3-yl)methylamine
- (5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride
Comparison: N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea is unique due to the presence of the phenylurea moiety, which imparts distinct chemical and biological properties. Compared to N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-methylurea, the phenyl group in N-(5-Cyclopropyl-1,2-oxazol-3-yl)-N’-phenylurea may enhance its interaction with aromatic receptors or enzymes. Similarly, the presence of the urea linkage differentiates it from N-(5-Cyclopropyl-1,2-oxazol-3-yl)methylamine, which lacks this functional group. The sulfonyl chloride derivative, (5-Cyclopropyl-1,2-oxazol-3-yl)methanesulfonyl chloride, is more reactive and is used as an intermediate in further chemical transformations.
Eigenschaften
CAS-Nummer |
55807-77-7 |
|---|---|
Molekularformel |
C13H13N3O2 |
Molekulargewicht |
243.26 g/mol |
IUPAC-Name |
1-(5-cyclopropyl-1,2-oxazol-3-yl)-3-phenylurea |
InChI |
InChI=1S/C13H13N3O2/c17-13(14-10-4-2-1-3-5-10)15-12-8-11(18-16-12)9-6-7-9/h1-5,8-9H,6-7H2,(H2,14,15,16,17) |
InChI-Schlüssel |
HXSRWFXOZGJXMG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC(=NO2)NC(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H-Pyran, tetrahydro-2-[(3-methyl-2-butenyl)oxy]-](/img/structure/B14640140.png)



![Methyl 4-[5-(4-nitrophenyl)thiophen-2-yl]benzoate](/img/structure/B14640170.png)
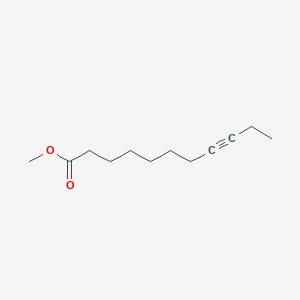
![2-Phenyl-N-[(propan-2-yl)carbamoyl]prop-1-ene-1-sulfonamide](/img/structure/B14640184.png)
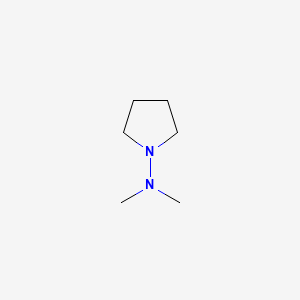
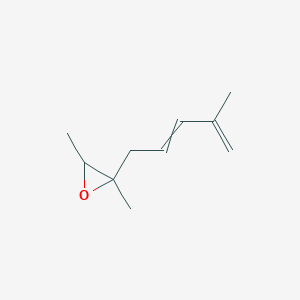
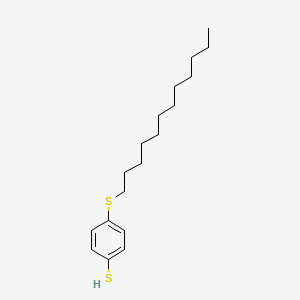
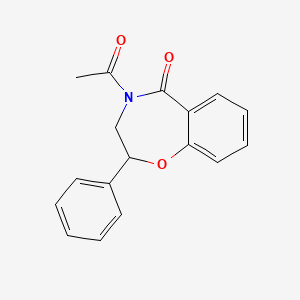
![2,5-Oxazolidinedione, 4-methyl-3-[(2-nitrophenyl)thio]-, (S)-](/img/structure/B14640225.png)
![N-[(Trimethoxysilyl)methyl]prop-2-en-1-amine](/img/structure/B14640232.png)
